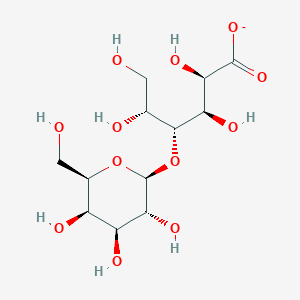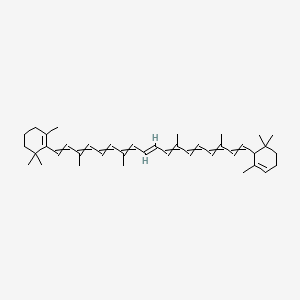
Lactobionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactobionate is the carboxylate anion of lactobionic acid, a sugar acid formed from gluconic acid and galactose. It is a disaccharide that can be formed by the oxidation of lactose. Lactobionic acid and its salts, such as calcium this compound, potassium this compound, and sodium this compound, are used in various industries, including food, pharmaceuticals, and cosmetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lactobionic acid can be synthesized by the oxidation of lactose using bromine water in the presence of barium carbonate . Another method involves the fermentation of lactose using the bacterium Pseudomonas taetrolens, where the pH and temperature are carefully controlled to optimize production .
Industrial Production Methods
In industrial settings, lactobionic acid is often produced through fermentation processes. The fermentation broth is treated with ethanol to precipitate the calcium salt form of lactobionic acid, which is then purified using ion-exchange chromatography . This method is preferred due to its eco-friendliness and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Lactobionic acid undergoes various chemical reactions, including:
Oxidation: Lactobionic acid is formed by the oxidation of lactose.
Reduction: It can be reduced to its corresponding alcohols under specific conditions.
Substitution: Lactobionic acid can form salts with mineral cations such as calcium, potassium, sodium, and zinc.
Common Reagents and Conditions
Oxidation: Bromine water and barium carbonate are commonly used for the oxidation of lactose to lactobionic acid.
Reduction: Hydrogenation catalysts can be used for the reduction of lactobionic acid.
Substitution: Mineral salts are used to form lactobionate salts.
Major Products Formed
Calcium this compound: Used as a food additive and stabilizer.
Potassium this compound: Used in organ preservation solutions to provide osmotic support.
Sodium this compound: Used in pharmaceutical formulations.
Applications De Recherche Scientifique
Lactobionic acid and its salts have numerous applications in scientific research and industry:
Chemistry: Used as a chelating agent and stabilizer in various chemical reactions.
Biology: Acts as a prebiotic, promoting the growth of beneficial gut bacteria.
Medicine: Used in organ preservation solutions and as an excipient in pharmaceutical formulations.
Industry: Employed in the cosmetics industry as an antioxidant and moisturizer.
Mécanisme D'action
Lactobionic acid exerts its effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactulose: Another lactose derivative with prebiotic effects.
Galactooligosaccharides: Known for their prebiotic properties.
Gluconic acid: A component of lactobionic acid, used in various industrial applications.
Uniqueness
Lactobionic acid is unique due to its combination of gluconic acid and galactose, providing both chelating and moisturizing properties. Its ability to form stable salts with various mineral cations makes it versatile for different applications .
Propriétés
Numéro CAS |
24346-01-8 |
|---|---|
Formule moléculaire |
C12H21O12- |
Poids moléculaire |
357.29 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/p-1/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 |
Clé InChI |
JYTUSYBCFIZPBE-AMTLMPIISA-M |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762902.png)


![(E)-but-2-enedioic acid;[(2R,3S,4S,6R,7S,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762913.png)
![acetic acid;cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10762918.png)
![7-{(1R,3R)-3-Hydroxy-2-[(E)-(S)-4-hydroxy-4-(1-propyl-cyclobutyl)-but-1-enyl]-5-oxo-cyclopentyl}-heptanoic acid methyl ester](/img/structure/B10762922.png)



![[(2R,3S,4S,6S,8S,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762961.png)
